molecular formula C15H17N3 B13151944 3-Methyl-4-dimethylaminoazobenzene CAS No. 3732-90-9

3-Methyl-4-dimethylaminoazobenzene

Cat. No.: B13151944
CAS No.: 3732-90-9
M. Wt: 239.32 g/mol
InChI Key: FMDTUZFOCQKSFX-UHFFFAOYSA-N
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Description

3-Methyl-4-dimethylaminoazobenzene is a member of the azobenzene class of compounds, characterized by the presence of an azo group (N=N) linking two aromatic rings. This compound is known for its vibrant color and has been extensively studied for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-dimethylaminoazobenzene typically involves the diazotization of 3-methylaniline followed by coupling with N,N-dimethylaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, and requires careful control of temperature to ensure the formation of the desired azo compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-4-dimethylaminoazobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-dimethylaminoazobenzene involves its metabolic activation in the liver, where it is converted into reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially causing carcinogenesis. The compound primarily targets liver cells and affects various molecular pathways involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4-dimethylaminoazobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce liver carcinogenesis makes it a valuable tool in cancer research, distinguishing it from other azobenzene derivatives .

Properties

CAS No.

3732-90-9

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

N,N,2-trimethyl-4-phenyldiazenylaniline

InChI

InChI=1S/C15H17N3/c1-12-11-14(9-10-15(12)18(2)3)17-16-13-7-5-4-6-8-13/h4-11H,1-3H3

InChI Key

FMDTUZFOCQKSFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N(C)C

Origin of Product

United States

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